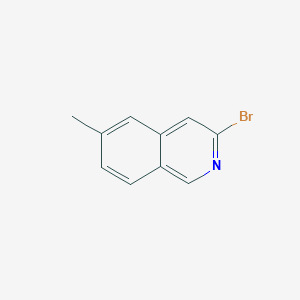
1-Boc-3-cyclobutylidenepiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-cyclobutylidenepiperidine is a chemical compound with the molecular formula C14H23NO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Boc-3-cyclobutylidenepiperidine can be synthesized through various methods. One common approach involves the reaction of 3-cyclobutylidenepiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as ketoreductases, can also be employed to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-cyclobutylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaH in anhydrous THF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Boc-3-cyclobutylidenepiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-cyclobutylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-3-piperidone: A related compound with a similar structure but different reactivity.
1-Boc-4-piperidone: Another derivative of piperidine with distinct chemical properties.
1-Boc-3-hydroxypiperidine: A hydroxylated version of the compound with unique applications in pharmaceutical synthesis
Uniqueness
1-Boc-3-cyclobutylidenepiperidine stands out due to its cyclobutylidene group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in the development of novel pharmaceuticals .
Propiedades
Fórmula molecular |
C14H23NO2 |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
tert-butyl 3-cyclobutylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-5-8-12(10-15)11-6-4-7-11/h4-10H2,1-3H3 |
Clave InChI |
PYVFWQUFAQSYDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(=C2CCC2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)




![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)




![Benzo[h]quinolin-2(1H)-one](/img/structure/B13682349.png)
